2-Chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the thienopyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a bioisostere of fluoroquinolone antibiotics. The structure of this compound features a thieno[2,3-b]pyridine core with a chlorine atom at the 2-position, a keto group at the 4-position, and a carboxylic acid group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate thiophene and pyridine precursors. One common method involves the reaction of 2-chlorothiophene-3-carboxylic acid with a suitable amine under cyclization conditions to form the thienopyridine core. This is followed by oxidation to introduce the keto group at the 4-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. The use of palladium-catalyzed amination has been reported as an effective method for the synthesis of related compounds .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with different nucleophiles, such as amines, to form new derivatives.
Reduction Reactions: The keto group at the 4-position can be reduced to form hydroxyl derivatives.
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Palladium Acetate (Pd(OAc)2): Used in palladium-catalyzed amination reactions.
Cesium Fluoride (CsF): Used as a base in substitution reactions.
Stannous Chloride (SnCl2): Used in reduction reactions.
Major Products Formed
Aminated Derivatives: Formed by substitution of the chlorine atom with amines.
Hydroxyl Derivatives: Formed by reduction of the keto group.
Sulfoxides and Sulfones: Formed by oxidation reactions.
Scientific Research Applications
2-Chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for the development of new antibacterial agents, particularly as bioisosteres of fluoroquinolone antibiotics.
Pharmacology: Investigated for its potential activity against various bacterial strains.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science:
Mechanism of Action
The mechanism of action of 2-chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid is primarily related to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, similar to fluoroquinolone antibiotics. This inhibition prevents the supercoiling of bacterial DNA, leading to the disruption of DNA replication and transcription, ultimately resulting in bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid
- 4-Oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid
Uniqueness
2-Chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom at the 2-position and the keto group at the 4-position allows for diverse chemical modifications, making it a versatile scaffold in medicinal chemistry .
Properties
IUPAC Name |
2-chloro-4-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3S/c9-5-1-3-6(11)4(8(12)13)2-10-7(3)14-5/h1-2H,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBAXJVOTCHEIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C(=O)C(=CN2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60529085 |
Source
|
Record name | 2-Chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60529085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55503-41-8 |
Source
|
Record name | 2-Chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60529085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.